molecular formula C6H7NO2S B1316200 Methyl 2-methylthiazole-4-carboxylate CAS No. 6436-60-8

Methyl 2-methylthiazole-4-carboxylate

Cat. No. B1316200
CAS RN: 6436-60-8
M. Wt: 157.19 g/mol
InChI Key: FZERNAIKPVSQHU-UHFFFAOYSA-N
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Description

Methyl 2-methylthiazole-4-carboxylate (MMTC) is an organic compound that belongs to the thiazole family. It has a CAS Number of 6436-60-8 and a molecular weight of 158.2 .


Molecular Structure Analysis

The IUPAC name for Methyl 2-methylthiazole-4-carboxylate is methyl 2-methyl-1H-1lambda3-thiazole-4-carboxylate . The InChI code is 1S/C6H8NO2S/c1-4-7-5(3-10-4)6(8)9-2/h3,10H,1-2H3 .


Physical And Chemical Properties Analysis

Methyl 2-methylthiazole-4-carboxylate is a solid at room temperature . It has a molecular weight of 157.19 g/mol. The density is 1.244g/cm3, and it has a boiling point of 224.7ºC at 760 mmHg .

Scientific Research Applications

Synthetic Pathways and Chemical Modifications

Methyl 2-methylthiazole-4-carboxylate serves as a key intermediate in various synthetic routes, illustrating its versatility in organic chemistry. Dovlatyan et al. (2004) outlined the acylation and subsequent modifications of thiazolecarboxylic acid derivatives, demonstrating its role in producing a range of chemical structures, including esters and anilides from starting compounds for further derivatization (Dovlatyan et al., 2004). Similarly, Babu et al. (2016) synthesized derivatives with antithrombotic properties, highlighting its potential in medicinal chemistry (Babu et al., 2016).

Antimicrobial Applications

Desai et al. (2019) explored the antimicrobial potential of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, emphasizing the structure-activity relationship through 3D QSAR analysis. This study underscores the compound's utility in designing new antimicrobials (Desai et al., 2019). Omar et al. (2020) further illustrated the development of 2-Amino-4-Methylthiazole analogs targeting Gram-positive and Gram-negative bacteria, showcasing its application in addressing microbial resistance (Omar et al., 2020).

Probe Development for Biological Applications

Wang et al. (2017) designed ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate as a probe for biothiol detection in living cells, demonstrating its practicality in biochemical diagnostics. This work signifies the compound's potential in developing sensitive and selective detection tools for biological studies (Wang et al., 2017).

Chemical Structure and Crystallography Studies

Research into the crystal structure and biological activity of thiazolylcarboxamide derivatives by Wazalwar et al. (2019) and Zhang (2008) provides insights into the structural basis of its antimicrobial efficacy and the potential for novel therapeutic applications (Wazalwar et al., 2019); (Zhang, 2008).

Safety And Hazards

The safety information for Methyl 2-methylthiazole-4-carboxylate indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

methyl 2-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-7-5(3-10-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZERNAIKPVSQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564310
Record name Methyl 2-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methylthiazole-4-carboxylate

CAS RN

6436-60-8
Record name Methyl 2-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of thioacetamide (132 mmol, 1.0 eq) in MeCN (250 mL) is added to a mixture of the respective 3-chloro-2-oxo-propionic acid methyl ester derivative (132 mmol, 1.0 eq) and molecular sieves (4 Å, 12 g) in MeCN (60 mL). After stirring for 5 h the mixture is cooled in an ice-bath and the obtained precipitate is filtered off. The residue is washed with cold MeCN, dried, dissolved in MeOH (280 mL) and stirred at 50° C. for 6 h. The solvents are removed in vacuo to give the corresponding 2-methyl-thiazole-4-carboxylic acid methyl ester derivatives.
Quantity
132 mmol
Type
reactant
Reaction Step One
Quantity
132 mmol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
X Wang, B Lei, L Ma, L Zhu, X Zhang… - Chemistry–An Asian …, 2017 - Wiley Online Library
… The 2-alkyl azole, methyl 2-methylthiazole-4-carboxylate (2 s), has also been investigated to expand the scope of C2 substitutions, providing cycloalkylated products 8 j in maintained …
Number of citations: 30 onlinelibrary.wiley.com
DL Evans, DK Minster, U Jordis, SM Hecht… - The Journal of …, 1979 - ACS Publications
… oxazoline series (and consistent with the observed facility of oxidation of simple thiazolines by several oxidants8) thiazoline 9 was converted to methyl 2methylthiazole-4-carboxylate in …
Number of citations: 156 pubs.acs.org
AC Dawsey, V Li, KC Hamilton, J Wang… - Dalton …, 2012 - pubs.rsc.org
We report herein convenient, aerobic conditions for the oxidation of thiazolines to thiazoles and data regarding the oxidation mechanism. These reactions feature operationally simple …
Number of citations: 20 pubs.rsc.org
Y Liu, Z Li, Y Xie, P He, J Qiao, X Fan, Y Du - Synthesis, 2017 - thieme-connect.com
A simple and effective one-pot cascade procedure to provide 2,4-disubstituted thiazoles and symmetrical dimeric thiazoles directly from commercially available acid chlorides and β-…
Number of citations: 8 www.thieme-connect.com
AC Dawsey - 2013 - search.proquest.com
Research laid out in this work describes the development of chemical mechanistic insight and synthesis of molecular building blocks in medicinal and diagnostic fields. The aerobic …
Number of citations: 2 search.proquest.com
H Zhou, K Gai, A Lin, J Xu, X Wu, H Yao - Organic & Biomolecular …, 2015 - pubs.rsc.org
… Similar to the oxazoles, methyl 2-methylthiazole-4-carboxylate could couple with various N-protected indoles (methyl, ethyl, benzyl and MOM groups), and in all cases, the …
Number of citations: 17 pubs.rsc.org
Y Liu, X Sun, X Zhang, J Liu, Y Du - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
… Methyl 2-methylthiazole-4-carboxylate (10c). The title compound was prepared according to the typical procedure, as described above in 71% yield as a white solid; data are consistent …
Number of citations: 30 pubs.rsc.org
V Li - 2014 - search.proquest.com
The focus of this work is the non-covalent modulation of MRI based nanotheranostics. This includes modification of nanoparticulate surface properties based on phosphonate-guanidine …
Number of citations: 0 search.proquest.com

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